methyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenoxyalaninate
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Overview
Description
METHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYANILINO)CARBONYL]AMINO}-2-PHENOXYPROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, methoxyaniline, and phenoxypropanoate groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYANILINO)CARBONYL]AMINO}-2-PHENOXYPROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyaniline with a suitable carbonyl compound to form an intermediate, which is then reacted with a trifluoromethylating agent and a phenoxypropanoate derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYANILINO)CARBONYL]AMINO}-2-PHENOXYPROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
METHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYANILINO)CARBONYL]AMINO}-2-PHENOXYPROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYANILINO)CARBONYL]AMINO}-2-PHENOXYPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- METHYL 3,3,3-TRIFLUORO-2,2-DIMETHYLPROPANOATE
- 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPIONIC ACID
- 2-HYDROXY-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPIONIC ACID
Uniqueness
METHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYANILINO)CARBONYL]AMINO}-2-PHENOXYPROPANOATE is unique due to its combination of trifluoromethyl, methoxyaniline, and phenoxypropanoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H17F3N2O5 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(2-methoxyphenyl)carbamoylamino]-2-phenoxypropanoate |
InChI |
InChI=1S/C18H17F3N2O5/c1-26-14-11-7-6-10-13(14)22-16(25)23-17(15(24)27-2,18(19,20)21)28-12-8-4-3-5-9-12/h3-11H,1-2H3,(H2,22,23,25) |
InChI Key |
NHDVVOKUFRBZKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC(C(=O)OC)(C(F)(F)F)OC2=CC=CC=C2 |
Origin of Product |
United States |
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